molecular formula C22H19NO2 B259045 N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide

N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide

Cat. No.: B259045
M. Wt: 329.4 g/mol
InChI Key: MIXQSJQAZRDDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the carboxamide functional group, which is further connected to a fluorene backbone. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide typically involves the condensation of 9-methyl-9H-fluorene-9-carboxylic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison: N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide is unique due to its fluorene backbone, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly suitable for applications in electronic materials and as a potential therapeutic agent .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide

InChI

InChI=1S/C22H19NO2/c1-22(21(24)23-15-11-13-16(25-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-14H,1-2H3,(H,23,24)

InChI Key

MIXQSJQAZRDDPK-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.